molecular formula C22H19F3N6 B10834805 4-Phenyl-2-(piperidin-1-yl)-3-(1H-tetrazol-5-yl)-6-(trifluoromethyl)quinoline

4-Phenyl-2-(piperidin-1-yl)-3-(1H-tetrazol-5-yl)-6-(trifluoromethyl)quinoline

Cat. No.: B10834805
M. Wt: 424.4 g/mol
InChI Key: SUXQAVNHOCPUSH-UHFFFAOYSA-N
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Description

PMID27109571-Compound-16: is a synthetic organic compound known for its potent and selective inhibition of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) . This compound has garnered significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Preparation Methods

The synthesis of PMID27109571-Compound-16 involves a multi-step process. The initial step typically includes the preparation of a sulfoximine-structure-substituted cyclohexylamine stereoisomer. This intermediate is then reacted with substituted pyrrolopyrimidine to obtain the final heterocyclic compound . The reaction conditions often involve the use of specific solvents and catalysts to ensure the desired stereochemistry and yield.

Chemical Reactions Analysis

PMID27109571-Compound-16 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

PMID27109571-Compound-16 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies involving heterocyclic chemistry and reaction mechanisms.

    Biology: The compound’s ability to inhibit MK-2 makes it a valuable tool in studying cellular signaling pathways and inflammatory responses.

    Medicine: Due to its anti-inflammatory properties, it is being investigated for potential therapeutic applications in diseases such as rheumatoid arthritis and psoriasis.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action of PMID27109571-Compound-16 involves the inhibition of MK-2, a kinase involved in the regulation of inflammatory responses . By binding to the active site of MK-2, the compound prevents the phosphorylation of downstream targets, thereby reducing the production of pro-inflammatory cytokines. This mechanism highlights its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

PMID27109571-Compound-16 can be compared with other similar compounds, such as:

  • PMID27109571-Compound-43
  • PMID27109571-Compound-44
  • PMID27109571-Compound-5
  • PMID27109571-Compound-6

These compounds share similar structural features and biological activities but differ in their potency, selectivity, and pharmacokinetic properties . The uniqueness of PMID27109571-Compound-16 lies in its high selectivity for MK-2 and its favorable pharmacokinetic profile, making it a promising candidate for further development.

Properties

Molecular Formula

C22H19F3N6

Molecular Weight

424.4 g/mol

IUPAC Name

4-phenyl-2-piperidin-1-yl-3-(2H-tetrazol-5-yl)-6-(trifluoromethyl)quinoline

InChI

InChI=1S/C22H19F3N6/c23-22(24,25)15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20-27-29-30-28-20)21(26-17)31-11-5-2-6-12-31/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,27,28,29,30)

InChI Key

SUXQAVNHOCPUSH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2C4=NNN=N4)C5=CC=CC=C5

Origin of Product

United States

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